molecular formula C24H23FN2O5 B269676 N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide

N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide

Cat. No. B269676
M. Wt: 438.4 g/mol
InChI Key: MDTWQKJUUABOCS-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide, also known as FMBDH, is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of protein kinase C, which is a key enzyme involved in cell signaling. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been shown to reduce the accumulation of beta-amyloid plaques in Alzheimer's disease models. In vivo studies have shown that N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide reduces the size of tumors in animal models of cancer and protects dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. This allows researchers to study specific cellular processes and pathways without affecting other cellular functions. One limitation of using N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and human subjects.

Future Directions

There are several future directions for N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis method for higher yield and purity. Additionally, the mechanism of action of N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide needs to be further elucidated to fully understand its cellular effects. Finally, clinical trials are needed to determine the safety and efficacy of N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide in human subjects.

Synthesis Methods

N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide can be synthesized by the reaction of 3,5-dimethoxybenzohydrazide with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with paraformaldehyde and sodium borohydride to yield N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

Product Name

N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

N-[(Z)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3,5-dimethoxybenzamide

InChI

InChI=1S/C24H23FN2O5/c1-29-21-11-17(12-22(13-21)30-2)24(28)27-26-14-16-4-9-23(31-3)18(10-16)15-32-20-7-5-19(25)6-8-20/h4-14H,15H2,1-3H3,(H,27,28)/b26-14-

InChI Key

MDTWQKJUUABOCS-WGARJPEWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC=C(C=C3)F

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC=C(C=C3)F

Origin of Product

United States

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